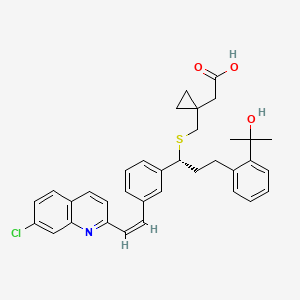

シス-モンテルカスト

説明

Synthesis Analysis

The synthesis of Montelukast involves several key steps that highlight its complexity and the ingenuity in its creation. One approach to the synthesis of Montelukast sodium involves a formal synthesis route where key chiral diol intermediates are accessed with greater convergence of C-C bond-forming steps compared to previous routes. This improved synthetic efficiency is achieved through homogeneous metal-based catalysis in pivotal steps, including a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation of the ketone functionality to introduce the benzylic alcohol chiral center, achieving an enantioselectivity of 99% ee (Bollikonda et al., 2015). Another innovative synthesis method involves iron-catalyzed enantioselective sulfa-Michael addition, demonstrating the synthesis of (R)-Montelukast in 72% overall yield over four steps from commercially available materials (White & Shaw, 2014).

Molecular Structure Analysis

The molecular structure of Montelukast reveals its complexity and specificity in interacting with leukotriene receptors. It contains a quinoline moiety, a key structural feature contributing to its activity. The structure of the API Montelukast has been elucidated, revealing two symmetry-independent molecules connected to long ribbons along the c-axis via hydrogen bonds, with the lattice energy primarily attributed to multipole–multipole interactions between highly polarized Montelukast moieties (Thun et al., 2009).

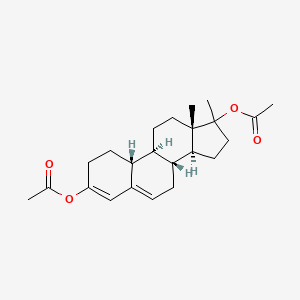

Chemical Reactions and Properties

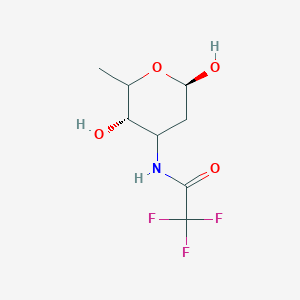

Montelukast undergoes various chemical reactions, including sulfoxidation and hydroxylation, primarily catalyzed by cytochrome P450 isoforms, particularly CYP3A4 and CYP2C9, highlighting its metabolic pathway in humans (Chiba et al., 1997). Its chemical stability is influenced by factors such as light exposure, leading to the formation of its cis-isomer as a major photoproduct, with the rate of photodegradation influenced by solvent type (Al Omari et al., 2007).

Physical Properties Analysis

Montelukast’s physical properties, such as its solubility and stability, are crucial for its formulation and efficacy. The development of Montelukast nanocrystals for transdermal delivery highlights efforts to improve its chemical stability and transdermal delivery efficiency, ensuring that the labile compound remains stable and effective (Im et al., 2019).

Chemical Properties Analysis

The chemical properties of Montelukast, including its reactivity and interaction with biological molecules, are fundamental to its pharmacological activity. The identification and synthesis of its metabolic oxidation products provide insight into its metabolic fate within the body, underscoring the complexity of its interactions and the body’s ability to metabolize and eliminate it (Dufresne et al., 1996).

科学的研究の応用

喘息治療

モンテルカストナトリウムは、気管支保護作用、抗炎症作用、抗アレルギー作用を有するため、さまざまな年齢層の喘息の代替療法として注目されています {svg_1}. 現在、経口固形剤のみが市販されていますが、これは成人の患者には好まれますが、幼い子供や嚥下困難な患者への投与には課題となる可能性があります {svg_2}.

バイオアベイラビリティと物理化学的安定性の向上

モンテルカストの送達戦略に関する科学的報告と特許が出現しています。 これらの報告の共通の目標は、バイオアベイラビリティと物理化学的安定性を高めることで、モンテルカストの性能を向上させることです {svg_3}.

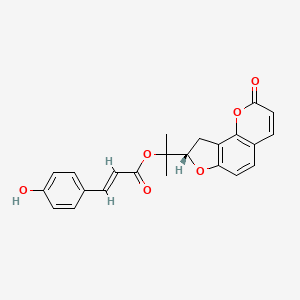

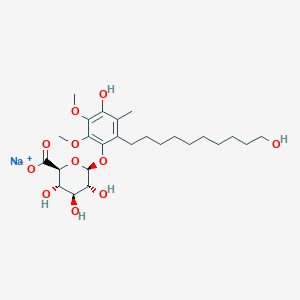

シクロデキストリンとの超分子付加物の形成

モンテルカストの性能を向上させる戦略の1つは、シクロデキストリンとの超分子付加物の形成です {svg_4}. このアプローチは、薬物の溶解度と安定性を向上させることを目的としており、それによってバイオアベイラビリティが向上します。

ナノ粒子とリポソームへの封入

もう1つの戦略は、モンテルカストをナノ粒子とリポソームに封入することです {svg_5}. この方法は、薬物を分解から保護し、標的部位への送達を改善することを目的としています。

非腸管吸収

モンテルカストの新しい剤形は、非腸管吸収のために設計されています。 一部は口腔内吸収のために設計されており、その他は鼻粘膜または肺上皮における局所作用のために設計されています {svg_6}.

吸入ステロイド(ICS)への追加療法

モンテルカストは、軽度から中等度の喘息の治療における吸入ステロイド(ICS)への追加療法として研究されてきました {svg_7}. データは、モンテルカスト/ICSがICS単独療法よりも臨床的に効果的であることを示しました {svg_8}. モンテルカストのICS節約の可能性は、1つの研究で明確に示されました {svg_9}.

サルメテロールとの比較

追加モンテルカストと追加活性対照(サルメテロール)を比較した研究では、モンテルカスト/ICSは、12週間の試験ではサルメテロール/ICSよりも臨床的に効果が低かった。 ただし、活性対照による48週間の試験の別々の分析では、両方のグループで⩾1回の悪化を経験した患者の割合は同等でした {svg_10}.

長期安全性プロファイル

サルメテロールをICSに追加することは、モンテルカストを追加することと同等かそれ以上に臨床的に効果的ですが、モンテルカストは長期的な安全性プロファイルが優れている可能性があり、喘息患者の治療の選択肢を提供します {svg_11}.

作用機序

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

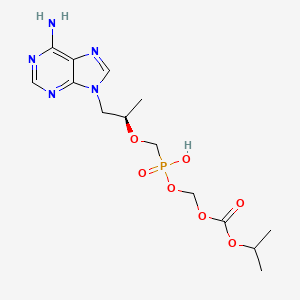

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

特性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)